Menthyl hydroperoxide
Description
Contextual Significance of Alkyl Hydroperoxides in Organic and Atmospheric Chemistry
Alkyl hydroperoxides (ROOH) are a class of organic compounds characterized by a hydroperoxy functional group (-OOH) attached to an alkyl substituent. rsc.org These compounds are pivotal intermediates in a wide array of chemical processes. In organic chemistry, they are recognized as strong oxidizing agents and are utilized in various synthetic transformations. acs.orgaip.org Their utility extends to industrial applications where they serve as initiators for free radical polymerization, a fundamental process in the manufacturing of polymers like polyethylene. rsc.orgwikipedia.org Furthermore, the controlled decomposition of alkyl hydroperoxides is a key step in commercially significant processes such as the Baeyer-Villiger oxidation for the synthesis of lactones and the Hock process for the production of phenol (B47542) and acetone (B3395972). wikipedia.org
In the realm of atmospheric chemistry, alkyl hydroperoxides play a crucial role in the chemical dynamics of the troposphere. chemicalbook.com They are formed from the oxidation of volatile organic compounds (VOCs) and act as important reservoirs for hydroxyl (OH) and hydroperoxyl (HO₂) radicals, collectively known as HOₓ radicals. chemicalbook.compsu.edu The formation and decomposition of alkyl hydroperoxides, such as methyl hydroperoxide, significantly influence the atmospheric oxidizing capacity and can contribute to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. bohrium.comnih.govcopernicus.org The simplest organic hydroperoxide, methyl hydroperoxide (CH₃OOH), is an intermediate in the atmospheric oxidation of methane (B114726). wikipedia.org The fate of these hydroperoxides in the atmosphere is governed by photolysis and reaction with OH radicals. chemicalbook.com
Historical Development of Research on Organic Hydroperoxide Reactivity
The study of organic hydroperoxides has evolved significantly since their discovery. Early research, such as the first reported laboratory preparation of methyl hydroperoxide in 1929, laid the groundwork for understanding their fundamental properties. wikipedia.org The development of peroxide chemistry is intrinsically linked to advancements in the study of unsaturated compounds and their applications. wikipedia.org A major milestone in the industrial application of organic hydroperoxide reactivity was the development of the cumene (B47948) process, which uses the rearrangement of cumene hydroperoxide to produce phenol and acetone and accounts for the majority of global phenol production. wikipedia.orgontosight.ai
Initially, research focused on the synthesis and the often explosive decomposition of these compounds. wikipedia.org As the understanding of reaction mechanisms deepened, the focus expanded to their controlled use as reagents in organic synthesis. For instance, chiral hydroperoxides have been employed in stereoselective reactions like the Sharpless epoxidation. ontosight.ai In recent decades, with growing interest in environmental science, the research on organic hydroperoxides has increasingly shifted towards their role in atmospheric processes. bohrium.comchemicalbook.com Extensive studies have been conducted on their formation pathways in the atmosphere, their photochemical reactivity, and their contribution to the formation of atmospheric pollutants. This has led to a more comprehensive understanding of their impact on both industrial chemical production and the Earth's atmosphere.
Menthyl Hydroperoxide: Properties and Research Interest
This compound, also known as p-Menthane (B155814) hydroperoxide, is an organic hydroperoxide derived from menthane. It serves as a specific example of the broader class of alkyl hydroperoxides and is utilized in specialized chemical applications.
Chemical and Physical Properties
This compound is a viscous liquid that ranges from colorless to pale yellow. Its molecular formula is C₁₀H₂₀O₂. psu.edu Unlike simpler, more volatile hydroperoxides, it is insoluble in water but demonstrates solubility in organic solvents such as ethanol (B145695) and acetone. As a strong oxidizing agent, it is highly reactive, particularly with reducing agents and combustible materials.
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₀O₂ | psu.edu |
| Appearance | Colorless to slightly yellow viscous liquid | |
| Solubility in Water | Insoluble | |
| Solubility in Organic Solvents | Soluble in ethanol and acetone | |
| Reactivity | Strong oxidizing agent |
Applications in Chemical Research
The primary applications of this compound stem from its reactive nature as an oxidizing agent and its ability to generate radicals upon decomposition. It is used as a catalyst and initiator in polymerization reactions, particularly for rubber and other polymers. Additionally, it finds use in the formulation of coatings. In the realm of fine chemical synthesis, it acts as an intermediate in the production of various chemicals, which can include fragrances and flavorings.
Structure
2D Structure
3D Structure
Properties
CAS No. |
26762-92-5 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-hydroperoxy-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H20O2/c1-7(2)9-5-4-8(3)6-10(9)12-11/h7-11H,4-6H2,1-3H3 |
InChI Key |
OZTWDFWAMMUDHQ-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)OO)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OO)C(C)C |
Other CAS No. |
37837-09-5 39811-34-2 26762-92-5 |
physical_description |
Liquid |
Pictograms |
Flammable; Corrosive; Health Hazard |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for Menthyl Hydroperoxides
Oxidative Routes for Menthyl Hydroperoxide Synthesis
Oxidative methods provide a direct approach to introducing a hydroperoxy group onto the menthane scaffold. These strategies range from direct oxidation with molecular oxygen to sophisticated catalytic systems that offer enhanced control over the reaction's selectivity and efficiency.
Direct Oxidation of Menthane Derivatives
The direct oxidation of alkanes, such as menthane, is a fundamental route for producing hydroperoxides. This process, often referred to as autoxidation, typically involves the reaction of the hydrocarbon with molecular oxygen. The Finnerty oxidation pathway, observed in some bacterial degradation processes, exemplifies the formation of n-alkyl hydroperoxides through the action of dioxygenase, which are then converted to other products. mdpi.com In industrial and laboratory settings, the synthesis of p-menthane (B155814) hydroperoxide can be achieved through the direct oxidation of p-menthane. google.com This reaction is generally initiated by radical initiators or exposure to heat or UV light, leading to the formation of a menthyl radical. This radical then reacts with oxygen to form a menthylperoxy radical, which subsequently abstracts a hydrogen atom from another menthane molecule to yield this compound and propagate the radical chain.
The general conditions for the autoxidation of hydrocarbons can be summarized as follows:
| Parameter | Typical Range/Condition | Role in Reaction |
|---|---|---|
| Temperature | 100-200 °C | Provides energy to initiate C-H bond cleavage and propagate the radical chain. |
| Pressure | Atmospheric to high pressure | Higher oxygen pressure increases the rate of reaction with alkyl radicals. |
| Initiators | Peroxides, Azo compounds, UV light | Generates initial free radicals to start the chain reaction. |
| Catalysts | Transition metal salts (e.g., Co, Mn) | Can promote the decomposition of hydroperoxides to generate more radicals, accelerating the reaction. |
Catalytic Oxidation Methodologies
To improve the selectivity and efficiency of the oxidation process while operating under milder conditions, various catalytic methodologies have been developed. These approaches utilize catalysts to facilitate the activation of either the menthane C-H bond or the oxidant.
Photocatalysis represents a green and efficient method for chemical synthesis, including the production of hydroperoxides. fudan.edu.cnmdpi.com In this approach, a semiconductor photocatalyst, such as titanium dioxide (TiO₂), is irradiated with light, leading to the generation of electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species like hydroxyl (•OH) and hydroperoxyl (•OOH) radicals. researchgate.net The highly reactive hydroxyl radical can abstract a hydrogen atom from a menthane molecule to form a menthyl radical (•CH₃). This radical can then combine with a hydroperoxyl radical to form the desired this compound. researchgate.net This method offers the advantage of operating at ambient temperature and pressure, potentially leading to high selectivity for the primary oxidation product. researchgate.net
Recent advancements have explored various photocatalysts, including covalent organic frameworks (COFs), for the production of hydrogen peroxide, a key intermediate and source of radicals in these oxidation reactions. fudan.edu.cnmdpi.com The efficiency of these systems can be enhanced by engineering the catalyst's structure, such as controlling the crystal facets, to optimize the generation and separation of charge carriers. sciopen.com
Transition metal catalysts are widely employed to facilitate the oxidation of alkanes under mild conditions. nysearch.org Metals such as palladium (Pd), platinum (Pt), gold (Au), iron (Fe), and copper (Cu) have been shown to be effective in activating C-H bonds and promoting the formation of oxygenates. mdpi.comosti.govdieselnet.comfrontiersin.orgresearchgate.net These catalysts can be used in homogeneous or heterogeneous systems.
In a typical reaction, a metal catalyst facilitates the decomposition of an oxidant, such as hydrogen peroxide (H₂O₂), to generate reactive radical species. frontiersin.org For example, iron-based catalysts can participate in Fenton-like reactions to produce hydroxyl radicals from H₂O₂. mdpi.com These radicals then initiate the oxidation of the alkane substrate as described previously.
Supported bimetallic nanoparticles, such as gold-palladium (Au-Pd) alloys, have demonstrated high activity and selectivity in the low-temperature oxidation of methane (B114726) to methanol (B129727) and methyl hydroperoxide using H₂O₂ as the oxidant. frontiersin.orgresearchgate.net The support material, which can range from metal oxides like alumina (B75360) to zeolites, can also play a crucial role in the catalyst's performance by influencing the dispersion of the metal nanoparticles and the stability of reaction intermediates. osti.govcardiff.ac.uk
The table below summarizes findings for the metal-catalyzed oxidation of methane, a model substrate for alkanes like menthane.
| Catalyst System | Oxidant | Key Findings | Reference |
|---|---|---|---|
| Au-Pd Nanoparticles | H₂O₂/O₂ | Achieved high selectivity for methanol at low temperatures (50°C). The reaction proceeds via a radical mechanism initiated by •OH radicals from H₂O₂. | frontiersin.orgresearchgate.net |
| Fe₂O₃/MWCNTs | I₂ (co-catalyst) | Demonstrated good catalytic performance and stability in the partial oxidation of methane under mild, weakly acidic conditions. | mdpi.com |
| Pd/Al₂O₃ | O₂ | PdO is identified as the active species for low-temperature methane oxidation. | dieselnet.com |
| Cu-Exchanged Zeolites | H₂O₂ | H₂O₂ enables facile C-H bond activation at lower temperatures compared to O₂, though self-decomposition of H₂O₂ can be a competing reaction. | chemrxiv.orgchemrxiv.org |
Radical-Mediated Pathways and Synthetic Implications
The formation of this compound is fundamentally governed by free-radical chemistry. Understanding these radical-mediated pathways is essential for controlling the reaction and optimizing the yield of the desired product.
Recombination of Peroxy Radicals
A key step in the oxidation of alkanes is the reaction of an alkyl radical with molecular oxygen, a process that is typically diffusion-controlled and highly efficient. This reaction leads to the formation of a peroxy radical (ROO•). In the context of menthane oxidation, a menthyl radical reacts with O₂ to form a menthyl peroxy radical.
Once formed, these peroxy radicals can engage in several reaction pathways. nih.gov While the abstraction of a hydrogen atom from a suitable donor by the peroxy radical directly yields the hydroperoxide (ROOH), the self-reaction or recombination of two peroxy radicals is also a significant pathway. nih.govacs.orgresearchgate.net
Sonochemical Initiation of Autoxidation Processes
The synthesis of this compound can be effectively initiated through the application of ultrasound, a technique known as sonochemistry. This method relies on the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid medium irradiated with high-intensity ultrasound. The collapse of these bubbles generates localized hot spots with transient high temperatures and pressures, leading to the homolytic cleavage of chemical bonds and the formation of reactive radical species.
In the context of this compound synthesis from p-menthane, sonication of the reaction mixture, typically in the presence of an oxygen source, initiates an autoxidation chain reaction. The process can be summarized in the following key steps:
Initiation: The intense energy from cavitation facilitates the abstraction of a hydrogen atom from the tertiary carbon of the p-menthane molecule, forming a menthyl radical (M•). This can be initiated by radicals generated from the sonolysis of the solvent or other initiators present in the mixture.
Propagation: The menthyl radical rapidly reacts with molecular oxygen (O₂) to form a menthylperoxy radical (MOO•). This peroxy radical can then abstract a hydrogen atom from another p-menthane molecule, thereby propagating the chain reaction and forming this compound (MOOH) and a new menthyl radical.
Termination: The chain reaction is terminated by the combination of two radicals to form non-radical products.
Preparation of Aqueous Alkyl Hydroperoxides and Derivatives
Modified Chemical Synthetic Procedures (e.g., Reiche and Hitz Method)
The preparation of alkyl hydroperoxides, including this compound, can be achieved through various established chemical methods. One of the foundational approaches involves the reaction of ethers with hydrogen peroxide, a method pioneered by Reiche and Hitz in the 1930s. While the original procedures may have been modified over time for improved safety and efficiency, the core chemical transformation remains relevant.
The general principle of a Reiche and Hitz-type synthesis involves the acid-catalyzed reaction of an ether with hydrogen peroxide. For the synthesis of a hydroperoxide from an ether, the reaction would proceed via the formation of a hemiperoxyacetal intermediate, which is then converted to the hydroperoxide.
A more contemporary and versatile approach to synthesizing alkyl hydroperoxides involves the alkylation of a peroxide source. For instance, a common method is the reaction of hydrogen peroxide with an alkyl halide or an alcohol in the presence of an acid catalyst.
A modified procedure for the synthesis of alkyl hydroperoxides can be generalized as follows:
Activation of the alkyl substrate (e.g., an alcohol or alkene) or the peroxide nucleophile.
Nucleophilic attack of the peroxidic species on the electrophilic carbon of the alkyl substrate.
Work-up and purification of the resulting alkyl hydroperoxide.
Modern variations of these methods often employ different catalysts or protecting groups to enhance yields and selectivity. For example, the synthesis of alkyl hydroperoxides can be achieved through the alkylation of 1,1-dihydroperoxides followed by acidic deprotection.
While a detailed, step-by-step modern protocol specifically named the "Reiche and Hitz Method" for this compound is not readily found in recent literature, the principles of their work on ether peroxidation have influenced the development of various synthetic routes to hydroperoxides.
Synthesis of Hydroxy Hydroperoxides via Epoxide Ring Opening
A significant advancement in the synthesis of functionalized hydroperoxides is the preparation of hydroxy hydroperoxides through the ring-opening of epoxides. This method is particularly useful for introducing both a hydroxyl and a hydroperoxide group onto adjacent carbon atoms, leading to valuable and often biologically relevant molecules. This approach can be applied to terpene-derived epoxides, such as those that can be formed from precursors to menthane.
The general procedure involves the reaction of an epoxide with hydrogen peroxide, typically in the presence of a catalyst. The choice of catalyst and reaction conditions can influence the regioselectivity of the ring-opening, which is particularly important for unsymmetrical epoxides.
A representative synthetic procedure for the formation of a hydroxy hydroperoxide from an epoxide is as follows:
A solution of the epoxide in a suitable solvent, such as diethyl ether, is prepared.
An ethereal solution of hydrogen peroxide is added to the epoxide solution.
A catalyst, such as a Lewis acid or a transition metal complex, is introduced to the reaction mixture.
The reaction is stirred for a period of time, often monitored by techniques like thin-layer chromatography (TLC), until the starting material is consumed.
The reaction is quenched, and the product is isolated and purified, typically by column chromatography.
The catalytic ring-opening of epoxides with hydrogen peroxide has been successfully applied to various terpenes. For example, the synthesis of an α-pinene-derived hydroxy hydroperoxide has been reported, yielding a colorless viscous liquid. mdpi.com In this synthesis, α-pinene oxide was reacted with an ethereal solution of hydrogen peroxide in the presence of bis(acetylacetonato)dioxomolybdenum(VI) as a catalyst. mdpi.com A similar approach can be envisioned for the synthesis of menthyl hydroxy hydroperoxides from corresponding menthane-derived epoxides.
The table below summarizes the results of the synthesis of a hydroxy hydroperoxide from α-pinene oxide, which serves as a model for the synthesis of menthyl hydroxy hydroperoxides.
| Starting Material | Reagents | Catalyst | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| α-pinene oxide | Hydrogen peroxide in diethyl ether | Bis(acetylacetonato)dioxomolybdenum(VI) | 90 minutes | 17% | mdpi.com |
This methodology provides a versatile route to β-hydroxy hydroperoxides, which are valuable intermediates in organic synthesis. The regioselectivity of the epoxide ring opening is a key consideration, with the hydroperoxyl group often preferentially attacking the more substituted carbon atom in the presence of certain catalysts. organic-chemistry.org
Mechanistic Investigations of Menthyl Hydroperoxide Reactivity
Decomposition Pathways and Kinetics
Menthyl hydroperoxide, also known as p-menthane (B155814) hydroperoxide, is an organic peroxide utilized industrially as a polymerization initiator. wikipedia.org Its utility is rooted in its capacity to decompose and generate free radicals. The decomposition can be initiated through thermal, photolytic, or catalytic pathways, each governed by distinct mechanisms and kinetics. Understanding these decomposition routes is crucial for controlling its reactivity.
The thermal stability of this compound is limited, with decomposition occurring at elevated temperatures. A self-accelerating decomposition temperature (SADT) of ≥60 °C has been noted, indicating the potential for thermal runaway. famico.uk The thermal decomposition process is complex and can proceed through both homogeneous and heterogeneous pathways, often simultaneously. cdnsciencepub.com
The principal pathway for the thermal decomposition of hydroperoxides in the gas or liquid phase is the homolytic cleavage of the weak oxygen-oxygen (O-O) bond. cdnsciencepub.com This unimolecular reaction is the rate-determining step and results in the formation of two radical species: an alkoxyl radical and a hydroxyl radical. datapdf.com For this compound, this initial step can be represented as the scission of the O-O bond to generate a menthyloxyl radical and a hydroxyl radical (•OH).
Once formed, the highly reactive menthyloxyl radical can undergo several subsequent reactions:
Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor molecule (like the solvent or another this compound molecule) to form menthol.
Radical-Induced Decomposition: The generated radicals can attack an intact hydroperoxide molecule, leading to an autocatalytic or chain decomposition process. cdnsciencepub.com This induced decomposition typically has a much lower activation energy than the initial unimolecular scission. cdnsciencepub.com
Fragmentation (β-scission): Similar to other tertiary alkoxyl radicals, such as the cumyloxyl radical which fragments into acetone (B3395972) and a phenyl radical, the menthyloxyl radical can undergo C-C bond cleavage. cdnsciencepub.com This fragmentation can lead to ring-opening and the formation of smaller, more stable molecules and new radical species. The generation of free radicals from organic hydroperoxides is a well-established process, often involving both alkoxyl and alkyl radical intermediates. nih.gov
The decomposition of hydroperoxides can be significantly accelerated by the presence of various surfaces, including metals and metal oxides. figshare.com This heterogeneous decomposition pathway typically exhibits a lower activation energy compared to homogeneous thermal decomposition. cdnsciencepub.com Safety data for this compound indicates incompatibility with acids, alkaline solutions, heavy metals, and reducing substances, which can catalyze its decomposition. famico.uk
The mechanism of surface-mediated decomposition often involves redox reactions. For instance, transition metal ions with multiple oxidation states, such as iron (Fe²⁺/Fe³⁺), can catalytically decompose hydroperoxides. researchgate.netnih.gov This process, analogous to the Fenton reaction, can generate radicals even at temperatures where thermal homolysis is negligible. Studies on other hydroperoxides have shown that surfaces like alumina (B75360) can mediate oxidation reactions, involving the binding of the hydroperoxide to active sites on the surface. figshare.com For this compound, contact with incompatible materials can lead to a rapid, and potentially explosive, decomposition.
The thermal decomposition of this compound yields a mixture of volatile products. The specific composition of this mixture depends on factors such as temperature, pressure, and the presence of a solvent or catalyst. Upon heating, hazardous decomposition products identified include phenol (B47542) and acetone. famico.uk The formation of acetone is consistent with the fragmentation of the tertiary alkoxyl radical intermediate, a common pathway for similar hydroperoxides like cumene (B47948) and tert-butyl hydroperoxide. cdnsciencepub.comdatapdf.com The formation of phenol would necessitate a significant molecular rearrangement.
Based on analogous hydroperoxide decomposition studies, other likely volatile products would arise from the subsequent reactions of generated radicals. For example, the formation of methyl radicals during fragmentation could lead to methane (B114726) via hydrogen abstraction. datapdf.com
Table 1: Reported Volatile Products from Thermal Decomposition of p-Menthyl Hydroperoxide
| Compound | Chemical Formula | Source |
| Phenol | C₆H₅OH | famico.uk |
| Acetone | C₃H₆O | famico.uk |
This table is interactive. Click on the headers to sort.
In addition to thermal energy, high-energy sources such as ultraviolet (UV) radiation or radiolysis can induce the decomposition of hydroperoxides. These processes are of significant interest in atmospheric chemistry and material degradation studies.
Organic hydroperoxides absorb UV light, and this absorption can lead to the dissociation of the molecule. nih.gov The primary photochemical process for hydroperoxides is the cleavage of the weak O-O bond, which is analogous to the initial step in thermal decomposition. nih.gov Gas-phase studies on methyl hydroperoxide show that it photolyzes under UV-visible excitation to form methoxy (B1213986) (CH₃O•) and hydroxyl (•OH) radicals with a quantum yield approaching unity. nih.govuci.edu
It is well-established that the photodissociation fingerprint for organic hydroperoxides (ROOH) is the loss of the OOH group or the formation of RO• and •OH radicals. nih.govnih.gov For this compound, the UV-photodissociation mechanism is expected to follow this established pathway:
Primary Dissociation: A molecule of this compound absorbs a UV photon, promoting it to an electronically excited state. This excited molecule then rapidly dissociates by breaking the O-O bond, yielding a menthyloxyl radical and a hydroxyl radical.
Simulations of methyl hydroperoxide photodissociation on water clusters have shown that the initially formed radicals can remain at the surface and react rapidly with their environment to form a wide array of stable secondary products, including formaldehyde (B43269), methanol (B129727), and hydrogen peroxide. nih.govuci.edu While recombination of the primary radicals is inefficient, their subsequent reactions can be complex. nih.gov The photolysis of this compound in relevant environments, such as on aerosol surfaces, could similarly lead to a complex mixture of degradation products.
Photolytic and Radiolytic Degradation Processes
Radical Fragment Formation and Prompt Secondary Reactions
The decomposition of this compound, like other organic hydroperoxides, is initiated by the cleavage of the weak oxygen-oxygen (O–O) bond, a process that can be induced by heat or light (photolysis). This primary step leads to the formation of two radical species: a menthyloxyl radical (CH₃)₃C(C₆H₁₀)O• and a hydroxyl radical (•OH).
The primary radical fragments are highly reactive and readily undergo secondary reactions, leading to a cascade of further chemical transformations. The menthyloxyl radical can undergo β-scission, a process involving the cleavage of a carbon-carbon bond adjacent to the oxygen atom. This results in the formation of a more stable ketone, typically menthone, and an alkyl radical.
Another significant secondary reaction pathway involves hydrogen abstraction. The highly reactive primary radicals, particularly the hydroxyl radical, can abstract a hydrogen atom from a suitable donor molecule, which could be another this compound molecule, a solvent molecule, or a polymer chain in a composite material. This abstraction propagates the radical chain reaction, leading to the formation of water and a new carbon-centered radical.
The interplay of these fragmentation and secondary reactions results in a complex mixture of products. The specific products and their relative yields are dependent on various factors, including temperature, the presence of oxygen, and the nature of the surrounding chemical environment.
Photooxidation Processes in Polymeric Materials
In the context of polymeric materials, this compound can act as a photoinitiator, accelerating the degradation of the polymer upon exposure to ultraviolet (UV) radiation. The absorption of UV light provides the energy required to break the O-O bond in the hydroperoxide, generating the initial radical species that trigger the photooxidation cascade.
The radicals formed from the photolysis of this compound can abstract hydrogen atoms from the polymer backbone (P-H), creating polymer alkyl radicals (P•). In the presence of oxygen, these polymer alkyl radicals are rapidly converted to polymer peroxyl radicals (POO•).
These polymer peroxyl radicals are key intermediates in the propagation of the degradation process. They can abstract hydrogen atoms from other polymer chains, forming polymer hydroperoxides (POOH) and new polymer alkyl radicals. This cycle of reactions leads to a self-perpetuating process of polymer degradation. The decomposition of the polymer hydroperoxides, in turn, generates more radicals, further accelerating the degradation.
The consequences of these photooxidation processes include chain scission, which reduces the molecular weight of the polymer, and cross-linking, which can alter its physical properties. These changes manifest as embrittlement, discoloration, and loss of mechanical strength in the polymeric material.
| Process | Description | Key Intermediates | Impact on Polymer |
| Initiation | Photolytic cleavage of this compound O-O bond. | Menthyloxyl radical, Hydroxyl radical | Generation of initial radicals |
| Propagation | Hydrogen abstraction from polymer by initial radicals. | Polymer alkyl radical (P•) | Chain reaction initiation |
| Reaction of P• with oxygen. | Polymer peroxyl radical (POO•) | Formation of reactive species | |
| Hydrogen abstraction by POO• from polymer chain. | Polymer hydroperoxide (POOH), P• | Autocatalytic degradation cycle | |
| Termination | Combination of radical species. | Non-radical products | Cessation of degradation chain |
Radical Reactions and Chain Propagation
Reactions with Hydroxy Radicals (OH•)
The hydroxyl radical (•OH) is a highly reactive species generated during the initial decomposition of this compound. It plays a crucial role in propagating the radical chain reaction. The primary reaction of the hydroxyl radical with this compound is hydrogen abstraction. There are several potential sites on the this compound molecule from which a hydrogen atom can be abstracted.
Theoretical studies on similar, smaller hydroperoxides suggest that abstraction of the hydrogen atom from the hydroperoxyl group (-OOH) is a favorable pathway. This reaction results in the formation of a water molecule and a menthylperoxyl radical.
Alternatively, the hydroxyl radical can abstract a hydrogen atom from one of the carbon atoms in the menthyl group. The site of this abstraction will depend on the C-H bond dissociation energy, with tertiary hydrogens generally being more susceptible to abstraction than secondary or primary hydrogens.
Hydrogen Atom Abstraction Mechanisms
Hydrogen atom abstraction is a fundamental process in the reactivity of this compound and its subsequent radical fragments. As mentioned, the hydroperoxyl hydrogen is particularly labile and susceptible to abstraction by other radicals.
The menthyloxyl and menthylperoxyl radicals formed during the reaction cascade can also participate in hydrogen abstraction reactions. These radicals can abstract hydrogen atoms from other molecules present in the system, such as solvent molecules or polymer chains, thereby propagating the radical chain.
The activation energy for hydrogen abstraction depends on the strength of the C-H or O-H bond being broken and the stability of the radical being formed. For instance, abstraction of a tertiary hydrogen atom from the menthyl group would lead to a relatively stable tertiary alkyl radical, making this a favored process.
O–O Bond Cleavage Modalities: Homolytic Versus Heterolytic Pathways
The cleavage of the oxygen-oxygen bond in this compound is the critical initiation step. This cleavage can proceed through two distinct pathways: homolytic and heterolytic cleavage.
Homolytic cleavage is the dominant pathway in the thermal or photochemical decomposition of this compound in non-polar environments. In this process, the two electrons in the O-O bond are distributed evenly between the two oxygen atoms, resulting in the formation of two radical species: the menthyloxyl radical and the hydroxyl radical.
Heterolytic cleavage , in contrast, involves the uneven distribution of the bonding electrons, leading to the formation of ions. This pathway is typically favored in the presence of catalysts, such as transition metal ions or strong acids. For example, in the presence of a Lewis acid, the hydroperoxide can be protonated, facilitating the departure of a water molecule and the formation of a menthyloxonium ion. Research on other hydroperoxides has shown that electron-donating groups on the alkyl substituent tend to favor homolytic cleavage, while electron-withdrawing groups can promote heterolytic cleavage. acs.org
| Cleavage Pathway | Description | Products | Conditions Favoring Pathway |
| Homolytic | Symmetrical cleavage of the O-O bond. | Menthyloxyl radical, Hydroxyl radical | Thermal or photochemical initiation, non-polar solvents. |
| Heterolytic | Asymmetrical cleavage of the O-O bond. | Menthyloxonium ion, Hydroxide (B78521) ion | Presence of catalysts (e.g., transition metals, acids), polar solvents. |
Catalytic and Surface Interactions
The decomposition of this compound can be significantly influenced by the presence of catalysts and interactions with surfaces. Transition metal ions, such as those of iron, copper, and cobalt, are known to be potent catalysts for the decomposition of hydroperoxides.
The catalytic cycle often involves a redox mechanism. For instance, a metal ion in a lower oxidation state (e.g., Fe²⁺) can react with the hydroperoxide to generate a menthyloxyl radical and a hydroxide ion, with the metal being oxidized (to Fe³⁺). The metal ion can then be reduced back to its lower oxidation state by reacting with another hydroperoxide molecule, producing a menthylperoxyl radical and a proton. This catalytic cycle, often referred to as a Fenton-like reaction, can dramatically accelerate the rate of hydroperoxide decomposition and radical formation.
Surface interactions can also play a crucial role in the reactivity of this compound. The decomposition of hydroperoxides can be promoted on various surfaces, including metals, metal oxides, and even glass. These surfaces can provide sites for the adsorption of hydroperoxide molecules, lowering the activation energy for their decomposition. The specific nature of the surface and the presence of active sites can influence the reaction pathways and the distribution of products. For example, acidic or basic sites on a surface can promote heterolytic cleavage pathways.
Interaction with Metal Centers and Catalysts (e.g., Molybdenum Hydrogen Bronzes, Palladium)
The reactivity of alkyl hydroperoxides like this compound is significantly influenced by interactions with metal centers, which can catalyze the cleavage of the peroxide bond.
Molybdenum Hydrogen Bronzes: Computational studies on simple alkyl hydroperoxides, such as methyl hydroperoxide, provide insight into these interactions. On molybdenum hydrogen bronze (HₓMoO₃) surfaces, methyl hydroperoxide can dissociate through pathways involving either H–O or O–O bond cleavage. researchgate.net Unlike on molybdenum oxide (MoO₃) clusters where the hydroperoxide adsorbs molecularly without dissociation, the bronze surface facilitates the reaction due to increased electron density. researchgate.net The O–O dissociation pathway is reported to be particularly favorable for methyl hydroperoxide on these bronze surfaces. researchgate.net This catalytic decomposition renders the peroxides harmless. researchgate.net
Palladium Catalysts: Palladium complexes are effective catalysts for oxidation reactions involving alkyl hydroperoxides. In Wacker-type oxidations, for instance, a palladium(II) catalyst interacts with an alkyl hydroperoxide, like tert-butyl hydroperoxide (TBHP), which serves as the oxidant for converting terminal alkenes to methyl ketones. acs.org Mechanistic proposals suggest the formation of a palladium-hydroperoxide intermediate. wfu.edu This intermediate coordinates the alkene, leading to a peroxymetallation step, followed by peroxide bond cleavage and rearrangement to yield the ketone product. wfu.edu The effectiveness of these catalysts can be enhanced by using dicationic palladium complexes with weakly coordinating anions, which improves the electrophilic activation of the alkene bound to the metal center. acs.orgwikipedia.org
| Surface | Adsorption State | Dissociation Pathway | Energetic Favorability |
|---|---|---|---|
| Molybdenum Oxide (MoO₃) | Molecular | No dissociation | N/A |
| Molybdenum Hydrogen Bronze (HₓMoO₃) | Dissociative | H-O bond cleavage | Favorable |
| Molybdenum Hydrogen Bronze (HₓMoO₃) | Dissociative | O-O bond cleavage | Energetically favorable |
Adsorption and Dissociation on Environmental Surfaces (e.g., Ice Particles)
The fate of hydroperoxides in the atmosphere is partly determined by their interactions with environmental surfaces like ice particles. Theoretical and simulation studies on methyl hydroperoxide (MHP) offer a model for this behavior.
MHP tends to adsorb on the exterior of ice clusters. nih.govpnas.org The orientation often involves the methyl (CH₃O) group pointing away from the surface while the hydroxyl (OH) group is immersed within the ice cluster, participating in hydrogen bonding. nih.govpnas.org
Upon photoexcitation by UV-visible light, adsorbed MHP undergoes photodissociation on a subpicosecond timescale. nih.govnoaa.gov This process leads to the formation of methoxy (CH₃O) and hydroxyl (OH) radicals. noaa.gov Unlike in the gas phase, the ice surface facilitates a rich variety of subsequent reactions. The initial photofragments can react with each other and with water molecules to promptly form a wide range of stable products, including formaldehyde (CH₂O), water (H₂O), hydrogen gas (H₂), carbon monoxide (CO), methanol (CH₃OH), and hydrogen peroxide (H₂O₂). nih.govpnas.org Recombination of the primary radicals to reform the parent hydroperoxide is observed to be a minor pathway on ice surfaces. nih.govpnas.org The ice surface effectively catalyzes the deactivation of the excited state of MHP, followed by dissociation. researchgate.net
Role in Complex Chemical Systems
Oxidation Mechanisms of Organic Sulfides
Alkyl hydroperoxides are effective oxidants for organic sulfides, converting them to sulfoxides and subsequently to sulfones. The generally accepted mechanism involves a heterolytic process initiated by the nucleophilic attack of the sulfur atom on the electrophilic peroxide oxygen. nih.govfiveable.me
This oxygen transfer is the primary reaction coordinate. nih.gov Ab initio calculations for the oxidation of dimethyl sulfide (B99878) by hydrogen peroxide indicate that the breaking of the O–O bond and the formation of the S–O bond are the key steps. nih.gov The presence of protic solvents, like water or alcohols, can facilitate the reaction by stabilizing charge separation in the transition state through hydrogen bonding. nih.govnih.gov In the absence of a catalyst like an acid, the reaction order with respect to the hydroperoxide can be two, suggesting that a second hydroperoxide molecule may act as a proton donor/acceptor to facilitate the oxygen transfer. nih.gov When an acid is present, it can fulfill this role more efficiently, changing the reaction order for the hydroperoxide to one. nih.gov
Peroxide Bleach Activation Mechanisms (e.g., Acyl Transfer)
In laundry detergents, the bleaching power of hydrogen peroxide (released from precursors like sodium perborate) is often enhanced at lower temperatures by bleach activators. nih.gov These activators, typically N-acyl compounds like tetraacetylethylenediamine (B84025) (TAED), react with the hydroperoxide anion (ROO⁻) in a process called perhydrolysis to generate a more potent bleaching agent, a peroxy acid. nih.gov
The mechanism involves the nucleophilic attack of the hydroperoxide anion on the carbonyl carbon of the activator's acyl group. researchgate.net This is an acyl transfer reaction, where a leaving group is displaced from the activator, resulting in the formation of the peroxy acid. nih.govresearchgate.net Kinetic studies comparing the reactivity of various peroxide anions with TAED show that the reaction rates are consistent with a transition state where the cleavage of one of the activator's imide bonds is significant. researchgate.net Methyl hydroperoxide participates in this reaction, serving as a source of the nucleophilic methylperoxyl anion. researchgate.net
Fenton-Like Reactions and Metal-Ion Mediated Decomposition
The decomposition of this compound can be catalyzed by transition metal ions, such as iron(II) and copper(II), in processes known as Fenton-like reactions. These reactions generate highly reactive radical species.
The classic Fenton reaction involves Fe²⁺ and H₂O₂. In a Fenton-like system with an alkyl hydroperoxide (ROOH), the reaction with Fe²⁺ leads to the formation of an alkoxy radical (RO•) and a hydroxide ion, with the iron being oxidized to Fe³⁺. nih.gov
Reaction: Fe²⁺ + ROOH → Fe³⁺ + RO• + OH⁻
Experimental studies with simple alkyl hydroperoxides like methyl and ethyl hydroperoxide confirm that in the presence of Fe²⁺ at acidic pH, they decompose to produce the corresponding alkoxy radicals rather than hydroxyl radicals. nih.gov These generated alkoxy radicals are potent oxidants capable of initiating further reactions, such as hydrogen atom abstraction or addition to unsaturated bonds. The decomposition of hydroperoxides can also be mediated by other metal ions and even by certain non-metal species like halogenated quinones, which can induce homolytic cleavage of the O-O bond through a metal-independent pathway. nih.gov
Enzymatic Interactions and Substrate Kinetic Behavior
This compound, as an alkyl hydroperoxide, can interact with various oxidoreductase enzymes, acting as a substrate, an inhibitor, or an activator.
Lipoxygenases (LOX): These non-heme iron-containing enzymes typically catalyze the oxygenation of polyunsaturated fatty acids. However, they can also interact with alkyl hydroperoxides. Secondary alkyl hydroperoxides can act as inhibitors of lipoxygenase, with dissociation constants in the micromolar range. They can also serve as alternative substrates, leading to the oxidation of the enzyme's Fe(II) cofactor to the active Fe(III) state. In some cases, instead of activation, the enzyme catalyzes a homolytic dehydration of the hydroperoxide to form a corresponding carbonyl compound. The hydroperoxide product of the primary reaction also plays a key kinetic role, as its presence can eliminate the initial lag phase often observed in lipoxygenase reactions.
Peroxiredoxins (Prx): These are ubiquitous thiol-based peroxidases. Alkyl hydroperoxide reductase C (AhpC) and E (AhpE) are members of this family. Kinetic studies show these enzymes have high catalytic efficiencies (k_cat/K_m) for the reduction of various hydroperoxides to their corresponding alcohols. nih.govnoaa.gov The reaction mechanism involves the oxidation of a peroxidatic cysteine thiol to a sulfenic acid. nih.gov Studies on AhpE from Mycobacterium tuberculosis revealed that fatty acid hydroperoxides react remarkably fast, suggesting that interactions with a hydrophobic groove on the enzyme surface may facilitate their reactivity. noaa.gov
Cytochrome P450 (CYP) Enzymes: These heme-containing monooxygenases can utilize alkyl hydroperoxides as oxygen donors in a "peroxide shunt" pathway. This bypasses the normal catalytic cycle involving O₂ and NAD(P)H, allowing the hydroperoxide to directly deliver an oxygen atom to the substrate. nih.gov However, this interaction can also lead to the oxidative inactivation of the enzyme.
| Enzyme Class | Example Enzyme | Role of Alkyl Hydroperoxide | Key Mechanistic / Kinetic Feature |
|---|---|---|---|
| Lipoxygenase | Soybean Lipoxygenase-1 | Inhibitor / Alternate Substrate | Oxidizes Fe(II) to Fe(III); can undergo enzyme-catalyzed dehydration. |
| Peroxiredoxin | AhpC / AhpE | Substrate | High catalytic efficiency (k_cat/K_m > 10⁷ M⁻¹s⁻¹); reduction via peroxidatic thiol. nih.gov |
| Cytochrome P450 | Various CYPs | Co-substrate / Inactivator | Functions as an oxygen donor in the "peroxide shunt" pathway. nih.gov |
Role in Lipid Peroxidation Mechanisms
This compound, a member of the organic hydroperoxide family, is recognized for its capacity to initiate radical chain reactions. While its primary industrial application lies in polymer synthesis, the inherent reactivity of its hydroperoxide functional group suggests a potential role in initiating lipid peroxidation. This process is a critical mechanism of cellular damage implicated in a variety of pathological conditions. The role of this compound in lipid peroxidation is understood through its decomposition into highly reactive radical species, which can then participate in the initiation and propagation of the lipid peroxidation chain reaction.
The fundamental mechanism by which this compound can induce lipid peroxidation involves the homolytic cleavage of the weak oxygen-oxygen bond within the hydroperoxide moiety. This decomposition can be triggered by factors such as heat or the presence of transition metal ions, leading to the formation of an alkoxyl and a hydroxyl radical.
Decomposition of this compound:
ROOH (this compound) → RO• (Menthyl alkoxyl radical) + •OH (Hydroxyl radical)
These resulting radicals, particularly the highly reactive hydroxyl radical and the menthyl alkoxyl radical, are potent initiators of lipid peroxidation. They can abstract a hydrogen atom from a polyunsaturated fatty acid (LH), which are abundant in biological membranes, to form a lipid radical (L•).
Initiation of Lipid Peroxidation:
LH + RO• → L• + ROH LH + •OH → L• + H₂O
Once the lipid radical (L•) is formed, it readily reacts with molecular oxygen to generate a lipid peroxyl radical (LOO•). This marks the beginning of the propagation phase of lipid peroxidation, a self-sustaining chain reaction that can lead to extensive cellular damage.
Propagation of Lipid Peroxidation:
L• + O₂ → LOO• LOO• + LH → LOOH (Lipid hydroperoxide) + L•
The newly formed lipid hydroperoxide (LOOH) can also decompose, particularly in the presence of metal ions, to form additional radicals, further propagating the chain reaction. The involvement of this compound in these initial steps highlights its potential as a significant contributor to the onset of oxidative stress in biological systems.
The reactivity of this compound in these processes is analogous to other well-studied organic hydroperoxides like tert-butyl hydroperoxide and cumene hydroperoxide, which are often used as model systems to study the mechanisms of lipid peroxidation. The lipophilic nature of the menthyl group may facilitate its interaction with and partitioning into lipid-rich environments such as cellular membranes, potentially localizing its radical-generating capacity to sites that are highly susceptible to peroxidative damage.
Research into the specific kinetics and products of this compound-initiated lipid peroxidation is an area that warrants further investigation to fully elucidate its biological and toxicological implications.
Computational and Theoretical Chemistry of Menthyl Hydroperoxides
Quantum Chemical Studies of Molecular Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the intrinsic properties of menthyl hydroperoxides at a molecular level. These methods allow for the detailed exploration of the potential energy surface, electronic structure, and reactivity of these molecules.
Ab Initio and Density Functional Theory (DFT) Approaches
Ab initio and Density Functional Theory (DFT) methods are powerful tools for investigating the molecular properties of organic hydroperoxides. Ab initio methods, such as Møller–Plesset perturbation theory (MP2), and DFT methods, with functionals like B3LYP, are commonly employed to optimize molecular geometries and calculate vibrational frequencies. aip.org For instance, studies on methyl hydroperoxide (MHP), a simpler alkyl hydroperoxide, have utilized MP2 with basis sets like 6-31G(d,p) and 6-311++G(2d,2p) to accurately model its structure and interactions. aip.org
For larger, more complex molecules like menthyl hydroperoxide, DFT methods offer a balance between computational cost and accuracy. These calculations can provide valuable data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity. The O-O bond in hydroperoxides is a key feature, with a typical bond dissociation energy of 45–50 kcal/mol, making it significantly weaker than C-C, C-H, and C-O bonds. wikipedia.org Computational methods can precisely calculate this bond dissociation energy, offering insights into the thermal stability of this compound.
Conformational Analysis and Potential Energy Surfaces
This compound, with its substituted cyclohexane (B81311) ring, can exist in multiple conformations. Conformational analysis is critical for understanding its behavior, as different conformers can exhibit distinct reactivity and spectroscopic signatures. Rotational spectroscopy coupled with high-level electronic structure calculations has been successfully applied to study the conformational landscape of cyclohexyl hydroperoxide (CHHP), a structural analog of the cyclic portion of this compound. desy.deresearchgate.net
Studies on CHHP have identified multiple low-energy conformers, primarily differing in the orientation of the hydroperoxide group relative to the cyclohexane ring (axial vs. equatorial) and the torsion of the O-O-H group. desy.deresearchgate.net These conformers are often separated by significant energy barriers, meaning they can be populated at room temperature. researchgate.net For this compound, the presence of the isopropyl and methyl groups on the cyclohexane ring would further increase the complexity of the potential energy surface, leading to a larger number of stable conformers. The relative energies of these conformers can be accurately predicted using computational methods, providing a detailed picture of the molecule's flexibility and the population of different shapes it can adopt. desy.demdpi.com
| Conformer | Relative Energy (kJ/mol) | Dihedral Angle (C2-C1-O7-O8) |
|---|---|---|
| CHHP 1 | 0.0 | -65° |
| CHHP 2 | ~1.0 | 177° |
| CHHP 3 | ~3.0 | 62° |
Electronic Excited States and Photophysical Properties
The photophysical properties of this compound are of interest, particularly in the context of atmospheric chemistry, where photolysis can be a significant degradation pathway. researchgate.net Organic hydroperoxides absorb ultraviolet radiation, which can lead to the cleavage of the weak O-O bond, generating highly reactive radicals. researchgate.net
Computational studies on smaller hydroperoxides like methyl hydroperoxide have explored their electronic excited states. researchgate.net These calculations, often using methods like Configuration Interaction Singles (CIS) or Time-Dependent DFT (TD-DFT), can predict the absorption wavelengths and the nature of the electronic transitions. researchgate.net The primary photochemical process for hydroperoxides is the dissociation into alkoxy and hydroxyl radicals (ROOH + hν → RO• + •OH). researchgate.net Theoretical calculations of the potential energy surfaces of the excited states can elucidate the dynamics of this dissociation process. researchgate.net While specific data for this compound is scarce, the principles derived from studies on analogous compounds suggest that it would also undergo efficient photodissociation upon absorption of UV light. researchgate.netresearchgate.net
Simulation of Environmental Interactions
Computational simulations are invaluable for understanding how this compound interacts with its environment, such as in aqueous media or on the surface of atmospheric particles. These interactions can significantly influence its reactivity and fate.
Microsolvation and Hydrogen Bonding in Aqueous Media
The interaction of this compound with water is governed by hydrogen bonding and hydrophobic effects. The hydroperoxide group (-OOH) can act as both a hydrogen bond donor and acceptor, allowing it to form hydrogen bonds with water molecules. aip.org The menthyl group, being a bulky hydrocarbon structure, is hydrophobic.
| Cluster | Interaction Energy (kcal/mol) at MP2/6-311++G(d,2p) |
|---|---|
| MHP-1W | -7.711 |
| MHP-2W | -15.832 |
| MHP-3W | -24.115 |
Adsorption on Atmospheric Particulates and Ice Surfaces
In the atmosphere, organic hydroperoxides can be adsorbed onto the surfaces of atmospheric particulates and ice crystals. researchgate.netnih.gov This process can affect their atmospheric lifetime and reactivity. Computational simulations have been used to study the interaction of methyl hydroperoxide with ice surfaces. researchgate.net
These simulations show that methyl hydroperoxide prefers to reside on the exterior of ice clusters, with the methyl group pointing away from the surface and the hydroxyl group immersed and hydrogen-bonded to the ice structure. researchgate.net The adsorption energy and preferred orientation are determined by the formation of hydrogen bonds between the hydroperoxide and the water molecules of the ice lattice. researchgate.net For this compound, its larger hydrophobic menthyl group would likely lead to a more pronounced orientation at the air-ice interface, with the bulky organic part extending into the gas phase while the hydroperoxide group anchors the molecule to the ice surface through hydrogen bonding. The photodissociation dynamics on ice surfaces can also be simulated, revealing that the ice matrix can influence the fate of the resulting radicals. researchgate.net
Kinetic Modeling and Mechanistic Prediction
Kinetic modeling is a powerful tool for predicting the behavior of chemical systems over time. For this compound, this involves the computational derivation of reaction rate constants and the exploration of potential energy surfaces to map out decomposition and reaction pathways. These models are essential for understanding the conditions under which this compound is stable and when it is likely to undergo chemical change.
The rate of a chemical reaction is quantified by its rate constant (k), which is temperature-dependent. This relationship is described by the Arrhenius equation, k = A * exp(-Ea / RT), where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature. Computational chemistry provides methods to calculate these Arrhenius parameters, offering predictive power for reaction kinetics.
Table 1: Arrhenius Parameters for the Decomposition of a C13 α-Alkoxyalkyl-hydroperoxide
| Parameter | Value | Units |
|---|---|---|
| Pre-exponential Factor (A) | 1.2 x 10⁶ | s⁻¹ |
This interactive data table presents the experimentally determined Arrhenius parameters for a structurally related terpene-derived hydroperoxide, which can be considered as a proxy for understanding the kinetic stability of this compound.
Theoretical calculations on cyclohexyl hydroperoxide, a structural analog of the menthyl group's cyclohexane ring, indicate that the O-O bond dissociation energy is a key factor in its thermal stability. High-level computational studies predict the O-O bond dissociation energy (D₀) for cyclohexyl hydroperoxide to be significantly lower than that of hydrogen peroxide, which is a common characteristic of organic hydroperoxides. This lower bond energy suggests that the decomposition of this compound is likely initiated by the cleavage of the weak peroxide bond.
Transition state theory is a cornerstone of computational chemistry for understanding reaction mechanisms. A transition state is the highest energy point along the reaction coordinate, representing a transient molecular configuration that is equally likely to proceed to products or revert to reactants. The analysis of transition state structures provides detailed information about the geometry, energy, and vibrational frequencies of this critical point, which in turn allows for the calculation of reaction rates.
For the unimolecular decomposition of this compound, the primary reaction pathway is the homolytic cleavage of the O-O bond to form a menthyloxy radical and a hydroxyl radical.
ROOH → RO• + •OH
Computational studies on analogous cyclic hydroperoxides, such as cyclohexyl hydroperoxide, reveal key features of the transition state for this process. The geometry of the transition state is characterized by a significantly elongated O-O bond compared to the ground state molecule. The energy required to reach this transition state corresponds to the activation energy of the decomposition reaction.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cyclohexyl hydroperoxide |
| α-Terpineol |
Analytical Methodologies for the Characterization and Quantification of Menthyl Hydroperoxides in Research
Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural confirmation and quantitative analysis of hydroperoxides. They provide insights into the molecular structure and functional groups present in the analyte.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and simultaneous quantification of menthyl hydroperoxides, even within complex mixtures. nih.gov ¹H NMR is particularly useful, as the proton of the hydroperoxide functional group (-OOH) exhibits a characteristic chemical shift in the downfield region of the spectrum, typically between 7.7 and 12.5 ppm. nih.govnih.gov This distinct signal allows for its differentiation from other protons in the molecule and in the sample matrix.
The high sensitivity of chemical shifts to the local chemical environment makes NMR an ideal tool for distinguishing between different hydroperoxide isomers. nih.gov For instance, primary, secondary, and tertiary hydroperoxides can be readily distinguished from one another based on their unique chemical shifts. nih.govacs.org Quantification can be achieved by integrating the -OOH proton signal and comparing it to an internal standard of known concentration. Advanced NMR techniques, such as 2D experiments (e.g., HMBC), can further aid in the complete structural assignment by revealing correlations between the hydroperoxide proton and adjacent carbon atoms. nih.gov
| Compound Class | Typical Chemical Shift (δ, ppm) |
|---|---|
| Hydrogen Peroxide (H₂O₂) | ~11.3 |
| Primary Hydroperoxides (R-CH₂-OOH) | ~12.4 |
| Secondary Hydroperoxides (R₂-CH-OOH) | ~12.2 |
| Tertiary Hydroperoxides (R₃-C-OOH) | ~12.0 |
Data adapted from research on various organic hydroperoxides, providing a reference for the potential shifts of menthyl hydroperoxides. nih.govacs.org
Infrared (IR) spectroscopy is utilized to identify the characteristic vibrational frequencies of functional groups within a molecule. For menthyl hydroperoxide, the O-H stretching vibration of the hydroperoxide group gives rise to a distinct absorption band. A broad and intense absorption band typically observed around 3391 cm⁻¹ is characteristic of the O-H stretching vibration. mdpi.com
UV/Vis spectroscopy provides information about the electronic transitions within a molecule and is used to determine absorption cross-sections, which are crucial for calculating atmospheric photolysis rates. mdpi.com Organic hydroperoxides generally exhibit weak absorption in the near-UV region. mdpi.com For example, studies on atmospherically relevant hydroxy hydroperoxides have been conducted to record their gas-phase UV/Vis absorption spectra. mdpi.com While specific data for this compound is not abundant, the spectral characteristics are expected to be similar to other alkyl hydroperoxides.
| Spectroscopic Technique | Wavelength/Wavenumber | Assignment |
|---|---|---|
| Infrared (IR) Spectroscopy | ~3390 cm⁻¹ | O-H Stretch |
| Near-Infrared (NIR) Spectroscopy | 1.46 µm (6850 cm⁻¹) | First Overtone of O-H Stretch |
| Near-Infrared (NIR) Spectroscopy | 2.07 µm (4830 cm⁻¹) | Combination Band |
| UV/Vis Spectroscopy | 200-350 nm | Weak Electronic Transitions |
Data compiled from general spectroscopic studies of the hydroperoxide functional group. mdpi.commdpi.comdeepdyve.com
Chromatographic Separations and Detection
Chromatographic techniques are essential for separating menthyl hydroperoxides from complex mixtures, allowing for their individual detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used and highly sensitive method for the analysis of organic hydroperoxides, particularly in atmospheric samples. ametsoc.orgametsoc.org The technique separates compounds based on their partitioning between a stationary phase and a mobile phase. For hydroperoxides, reversed-phase columns are commonly employed.
Due to the lack of a strong chromophore in many alkyl hydroperoxides, direct UV detection often lacks the necessary sensitivity for trace analysis. ametsoc.org Therefore, detection is typically achieved using post-column derivatization. semanticscholar.orgresearchgate.net This involves reacting the hydroperoxides eluting from the column with a reagent to produce a highly fluorescent or colored product. A common method is the enzymatic reaction with horseradish peroxidase and p-hydroxyphenylacetic acid (POPHA) to form a fluorescent dimer, which can be detected with high sensitivity. ametsoc.orgametsoc.org This approach allows for detection limits in the nanomolar range. ametsoc.orgametsoc.org
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 |
| Mobile Phase | Acidified water/acetonitrile gradient |
| Detection | Post-column derivatization with POPHA/peroxidase |
| Detector | Fluorescence Detector |
| Detection Limit | Low nanomolar (e.g., 2 x 10⁻⁸ M) |
Conditions are based on established methods for atmospheric organic hydroperoxides. ametsoc.orgcopernicus.org
Gas-Liquid Chromatography (GLC), a subset of gas chromatography, can be used for the analysis of volatile and thermally stable organic hydroperoxides. semanticscholar.org In GLC, the sample is vaporized and transported by an inert gas through a column containing a liquid stationary phase. Separation is based on the differential partitioning of the analytes between the gas and liquid phases.
A significant challenge in the GLC analysis of hydroperoxides is their potential for thermal decomposition in the hot injector and column, which can lead to inaccurate quantification and the formation of degradation products. semanticscholar.org Therefore, careful optimization of the analytical conditions, such as using lower temperatures and derivatization to increase thermal stability, is often necessary. Despite these challenges, GLC can be a valuable tool for analyzing the volatile products of reactions involving menthyl hydroperoxides.
Chemical Titration and Colorimetric Methods
Wet chemical methods, including titration and colorimetric assays, offer alternative approaches for the quantification of total hydroperoxide content.
Chemical Titration: Titrimetric methods for hydroperoxides are typically based on redox reactions. One common method is iodometric titration, where hydroperoxides react with excess iodide in an acidic solution to liberate iodine. solvay.com The resulting iodine is then titrated with a standard solution of sodium thiosulfate, using a starch indicator to detect the endpoint. evonik.com
Another approach involves titration with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or cerium(IV) sulfate. evonik.comevonik.com In an acidic medium, permanganate is reduced by the hydroperoxide, and the endpoint is signaled by the persistence of the pink permanganate color. evonik.comresearchgate.net These methods are robust and cost-effective but generally provide a measure of the total peroxide content without distinguishing between different hydroperoxide species.
Colorimetric Methods: Colorimetric methods rely on a reaction that produces a colored product, the absorbance of which can be measured spectrophotometrically. These methods can be highly sensitive. One such reagent is benzoyl leuco methylene (B1212753) blue, which reacts with hydroperoxides in a benzene-trichloroacetic acid solution to produce the characteristic blue color of methylene blue. acs.org Another example is the use of 4-nitrophenyl boronic acid, which is stoichiometrically converted by hydrogen peroxide and potentially other hydroperoxides into 4-nitrophenol, a colored compound that can be quantified by its absorbance at 400 nm. researchgate.net
| Method | Principle | Detection | Advantages | Limitations |
|---|---|---|---|---|
| Iodometric Titration | Oxidation of I⁻ to I₂ by hydroperoxide | Visual (starch indicator) or Potentiometric | Well-established, cost-effective | Measures total peroxides, potential interferences |
| Permanganate Titration | Reduction of MnO₄⁻ by hydroperoxide | Visual (self-indicating) or Potentiometric | Direct titration, no indicator needed | Measures total peroxides |
| Colorimetry (e.g., Leuco Methylene Blue) | Redox reaction producing a colored dye | Spectrophotometric (UV/Vis) | High sensitivity | Reagent stability, potential interferences |
Information compiled from various sources on chemical analysis of peroxides. evonik.comevonik.comacs.org
Iodometric Titration for Peroxide Content
The fundamental reaction is as follows: ROOH + 2I⁻ + 2H⁺ → ROH + I₂ + H₂O I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Procedure Outline:
A known weight of the sample containing this compound is dissolved in a suitable solvent mixture, often acetic acid and an organic solvent like chloroform (B151607) or isooctane, to ensure solubility.
A saturated solution of potassium iodide (KI) is added to the sample solution. The mixture is then allowed to react in the dark for a specific period to ensure the complete reaction of the hydroperoxides with the iodide.
The liberated iodine is then titrated with a standard solution of sodium thiosulfate.
Towards the end of the titration, a starch indicator is added, which forms a deep blue complex with the remaining iodine. The titration is continued until this blue color disappears, marking the endpoint.
A blank titration is performed under the same conditions to account for any iodine liberated by other means.
The peroxide value is typically expressed in milliequivalents of active oxygen per kilogram of sample (meq O₂/kg). While robust, this method provides a measure of the total peroxide content and does not distinguish between different hydroperoxide species.
Representative Data from Iodometric Titration of Oxidized Terpene Oils:
| Sample | Initial Peroxide Value (meq O₂/kg) | Peroxide Value after 48h Oxidation (meq O₂/kg) |
|---|---|---|
| p-Menthane (B155814) | < 1.0 | 85.4 |
| Limonene (B3431351) | < 1.0 | 120.7 |
| alpha-Pinene | < 1.0 | 65.2 |
Colorimetric Assays for Hydroperoxide Detection
Colorimetric assays offer a sensitive and often high-throughput alternative to titration for the quantification of hydroperoxides. These methods are based on the reaction of hydroperoxides with a chromogenic reagent to produce a colored product, the absorbance of which can be measured spectrophotometrically.
One common method involves the use of N,N-dimethyl-p-phenylenediamine (DMPD), which is oxidized by hydroperoxides to form a red-colored radical cation known as Wurster's red. The intensity of the color, measured at its absorption maximum, is proportional to the hydroperoxide concentration.
Assay Principle: The hydroperoxide-driven oxidation of DMPD in an acidic solution leads to the formation of the intensely colored Wurster's red. The absorbance of the resulting solution is measured, and the concentration of hydroperoxides is determined by comparison with a calibration curve prepared using a standard hydroperoxide, such as cumene (B47948) hydroperoxide or dibenzoyl peroxide.
Typical Experimental Parameters:
| Parameter | Condition |
|---|---|
| Chromogenic Reagent | N,N-dimethyl-p-phenylenediamine dihydrochloride (B599025) (DMPD) |
| Solvent | Ethanol (B145695)/Sulfuric Acid |
| Wavelength of Maximum Absorbance (λmax) | ~550 nm |
| Standard for Calibration | Cumene hydroperoxide |
Mass Spectrometry (MS) for Identification and Fragmentation Analysis
Mass spectrometry is a powerful tool for the structural elucidation and identification of specific hydroperoxides. Due to the thermal instability of these compounds, direct analysis by gas chromatography-mass spectrometry (GC-MS) can be challenging. However, derivatization techniques or soft ionization methods can be employed.
Electron ionization (EI) mass spectra of menthyl hydroperoxides, such as p-menthane hydroperoxide, exhibit characteristic fragmentation patterns. The molecular ion peak is often weak or absent due to the labile O-O bond. Key fragments arise from the cleavage of the cyclohexane (B81311) ring and the loss of the hydroperoxy group.
To overcome thermal lability during GC-MS analysis, menthyl hydroperoxides can be converted to more stable trimethylsilyl (B98337) (TMS) derivatives. This is achieved by reacting the hydroperoxide with a silylating agent, which replaces the acidic proton of the hydroperoxy group with a TMS group. The resulting TMS peroxides are more volatile and thermally stable, allowing for chromatographic separation and subsequent mass spectral analysis.
Key Fragmentation Data for p-Menthane Hydroperoxide (EI-MS):
| m/z | Proposed Fragment Ion | Significance |
|---|---|---|
| 172 | [C₁₀H₂₀O₂]⁺ | Molecular Ion (often weak) |
| 113 | [C₆H₁₁O]⁺ | Key Fragment |
| 85 | [C₅H₉O]⁺ | Key Fragment |
| 43 | [C₃H₇]⁺ | Base Peak (from cyclohexane ring cleavage) |
Specialized Techniques for Mechanistic Studies
Toluene (B28343) Carrier Method for Gas-Phase Decomposition Studies
The toluene carrier method is a technique used to study the kinetics of unimolecular decomposition reactions in the gas phase. It is particularly useful for compounds like menthyl hydroperoxides that can undergo both homogeneous and heterogeneous decomposition. In this method, a low partial pressure of the hydroperoxide is mixed with a large excess of an inert carrier gas, such as toluene, and passed through a heated reactor.
The toluene serves two main purposes: it acts as a heat bath to maintain a constant temperature and it functions as a radical scavenger. The decomposition of the hydroperoxide generates radicals, which then react with toluene to produce dibenzyl. The rate of decomposition can be determined by measuring the amount of unreacted hydroperoxide or the amount of dibenzyl formed. This technique helps in isolating the homogeneous gas-phase decomposition from surface-catalyzed reactions.
Laser-Induced Fluorescence for Radical Species Detection
Laser-induced fluorescence (LIF) is a highly sensitive and selective spectroscopic technique used for detecting specific radical species that may be formed during the decomposition or reaction of menthyl hydroperoxides. This method involves exciting the radical of interest with a laser tuned to a specific electronic transition. The excited radical then fluoresces, emitting light at a longer wavelength, which is detected by a photomultiplier tube.
LIF can be used to monitor the concentration of key radical intermediates, such as hydroxyl (OH) or alkoxyl radicals (RO•), in real-time. By studying the formation and decay of these radicals under various conditions, detailed mechanistic insights into the complex reaction pathways of menthyl hydroperoxides can be obtained. The high sensitivity of LIF allows for the detection of radicals at very low concentrations, which is essential for studying radical chain reactions.
Advanced Applications and Emerging Research Directions in Menthyl Hydroperoxide Chemistry
Menthyl Hydroperoxide as a Synthetic Intermediate for Specialty Chemicals
The structure of this compound, combining a terpene backbone with a reactive peroxide group, makes it a valuable intermediate in the synthesis of specialized organic molecules. Its derivation from natural precursors like turpentine (B1165885) positions it as a key building block in the production of fine chemicals. linxingpinechem.com
The hydroperoxide group (–OOH) is an effective agent for introducing oxygen atoms into organic substrates. The inherent weakness of the oxygen-oxygen single bond allows for its cleavage under thermal or catalytic conditions to generate highly reactive oxygen-centered radicals. pitt.edu This reactivity is harnessed in complex organic synthesis to perform specific oxygenation reactions.
Hydroperoxides like p-menthane (B155814) hydroperoxide can serve as the oxygen source in various transformations. The generated radicals can abstract hydrogen atoms or add to unsaturated bonds, creating pathways to introduce hydroxyl or other oxygen-containing functionalities. For instance, in Fenton-inspired reactions, hydroperoxides can react with iron salts to generate radicals capable of selective C–H functionalization, a powerful tool for modifying complex molecules. nih.gov
| Transformation Type | Substrate Class | Resulting Functionality |
|---|---|---|
| Epoxidation | Alkenes | Epoxide (Oxirane) |
| Hydroxylation | Alkanes, Arenes | Alcohol, Phenol (B47542) |
| Oxidative Coupling | Phenols, Amines | C-C or C-N bonded dimers |
| Sulfoxidation | Sulfides | Sulfoxide |
P-menthane hydroperoxide is utilized within the flavor and fragrance industry both as a chemical intermediate and as a component in fragrance formulations. made-in-china.com Its origin from turpentine, a traditional source of aroma chemicals, makes it a relevant compound in this sector. linxingpinechem.com It is specifically identified as a synthetic aroma chemical used in the formulation of various fragrance cure materials, where it contributes to the final scent profile of a product. linxingpinechem.comlinxingpinechem.com Furthermore, its reactivity allows it to be a precursor for other terpene-derived fragrance compounds, expanding the palette available to perfumers. The chemistry of terpene hydroperoxides is also integral to understanding the composition and stability of natural citrus and essential oils, where they can form through autoxidation and react with other components. researchgate.net
In industrial chemistry, co-production strategies are highly valued as they increase atom economy and process efficiency by yielding multiple valuable products from a single feedstock stream. Processes involving hydroperoxide intermediates are prime examples of this approach.
A classic illustration of this principle is the Hock process, where cumene (B47948) hydroperoxide, an analogue of this compound, is used for the co-production of phenol and acetone (B3395972). In this process, cumene is first oxidized to cumene hydroperoxide, which is then cleaved under acidic conditions to yield the two target products. This strategy has become the dominant global route for phenol synthesis.
While a dedicated, large-scale co-production process for p-menthane hydroperoxide with the same industrial stature as the Hock process is not widely documented, the underlying chemical principle remains relevant. The synthesis of p-menthane hydroperoxide proceeds via the aerobic oxidation of p-menthane. researchgate.net The subsequent cleavage or rearrangement of the hydroperoxide could theoretically be tailored to produce valuable co-products alongside a primary target molecule, mirroring the efficiency of other industrial hydroperoxide-based technologies.
Catalytic Roles of Menthyl Hydroperoxides and Derivatives
The reactivity of the peroxide bond also allows this compound and its derivatives to play crucial catalytic roles, primarily as a source of free radicals for initiating reactions or as a terminal oxidant in targeted chemical transformations.
One of the most significant industrial applications of p-menthane hydroperoxide is as a radical initiator for free-radical polymerization. wikipedia.orgchemicalbook.com The compound's peroxide bond readily undergoes homolytic cleavage upon heating, generating free radicals that initiate the polymerization cascade. This property makes it highly effective for the production of a wide range of polymers and resins.
It is extensively used in the emulsion polymerization of styrene (B11656) and its copolymers, as well as in the polymerization of acrylic and methacrylic acids. polymerization-chem.comzxchem.comzxchem.com Beyond polymerization, it also serves as a curing agent or crosslinking agent for unsaturated polyester (B1180765) and vinyl ester resins, enhancing their structural properties. linxingpinechem.com
| Polymer/Resin Class | Monomer(s) | Key Applications |
|---|---|---|
| Styrene-Butadiene Rubber (SBR) | Styrene, Butadiene | Tires, footwear, industrial hoses |
| Acrylonitrile Butadiene Styrene (ABS) | Acrylonitrile, Butadiene, Styrene | Automotive parts, electronics housings, LEGO bricks |
| Styrene-Acrylonitrile Resin (SAN) | Styrene, Acrylonitrile | Kitchenware, office supplies, battery cases |
| Acrylics | Acrylic acid, Methacrylic acid | Paints, adhesives, transparent plastics (e.g., PMMA) |
| Unsaturated Polyester Resins | Various diols and unsaturated acids | Fiberglass composites, coatings, fillers |
As a strong oxidizing agent, p-menthane hydroperoxide can be used to drive specific oxidative reactions in organic synthesis. chemicalbook.comzxchem.com In these roles, the hydroperoxide serves as the terminal oxidant, providing the oxygen atom required for the transformation while being reduced in the process.
Alkyl hydroperoxides are fundamental reagents in catalytic asymmetric epoxidation reactions, which are cornerstone transformations in modern synthetic chemistry. For example, the Sharpless asymmetric epoxidation utilizes an alkyl hydroperoxide (commonly tert-butyl hydroperoxide) in combination with a titanium catalyst and a chiral tartrate to convert allylic alcohols into chiral epoxides with high enantioselectivity. thermofisher.comwikipedia.org Although tert-butyl hydroperoxide is the typical oxidant, the functional role is filled by the alkyl hydroperoxide group. This highlights the potential of chiral terpene-based hydroperoxides like this compound to act as oxidants in similar stereoselective transformations, where the chiral backbone could influence the stereochemical outcome of the reaction.
Interdisciplinary Research Areas
This compound, a derivative of the naturally occurring monoterpenoid menthol, is increasingly being recognized for its potential applications in diverse and interdisciplinary fields of scientific research. Its unique chemical structure, featuring a reactive hydroperoxide functional group attached to a bulky and chiral terpene scaffold, makes it a valuable tool for investigating complex chemical and biological processes. This section explores the emerging research directions where this compound and related organic hydroperoxides are making significant contributions, specifically in biomimetic oxidation studies, astrochemistry, and environmental remediation.
Biomimetic Oxidation Studies and Mechanistic Probes
In the field of biomimetic chemistry, scientists aim to mimic natural biological processes in a laboratory setting to better understand their mechanisms and to develop novel chemical transformations. This compound and other terpene hydroperoxides serve as excellent model compounds and mechanistic probes in studies of oxidative stress and lipid peroxidation. nih.govnih.gov
Lipid peroxidation is a critical process in cellular damage, where reactive oxygen species (ROS) attack lipids, leading to a cascade of reactions that can compromise cell membrane integrity. Terpene hydroperoxides, due to their structural similarity to lipid hydroperoxides, are used to initiate and study these complex reaction pathways in controlled environments. nih.gov For instance, research on terpene hydroperoxides derived from common fragrance terpenes like linalool, geraniol, and limonene (B3431351) has demonstrated their capacity to induce lipid peroxidation in liposome (B1194612) models of cell membranes. nih.govnih.gov These studies, which mimic metal-catalyzed oxidation systems in the body, have identified a variety of lipid peroxidation products, providing insights into the mechanisms of oxidative damage. nih.govnih.gov
A key finding from these biomimetic studies is the identification of numerous oxidation products when terpene hydroperoxides react with phospholipids (B1166683) under conditions mimicking Fenton-like chemistry. nih.gov The cleavage of the oxygen-oxygen bond in the hydroperoxide initiates radical chain reactions, leading to the formation of a complex mixture of oxidized phospholipids. nih.gov
Below is a data table summarizing the types of lipid peroxidation products identified in biomimetic systems using terpene hydroperoxides. Although this data is for other terpene hydroperoxides, it is expected that this compound would induce a similar spectrum of products.
| Product Class | Specific Examples Identified in Terpene Hydroperoxide Systems | Potential Role as Mechanistic Probe |
| Long-Chain Aldehydes | 9-Oxononanoyl phosphocholine | Serve as biomarkers for specific oxidation pathways and can indicate the site of initial radical attack on the lipid backbone. |
| Short-Chain Aldehydes | 4-Hydroxy-2-nonenal (HNE) | HNE is a well-known cytotoxic product of lipid peroxidation; its formation can be used to quantify the extent of oxidative damage. |
| Hydroxylated Fatty Acids | Hydroxy-octadecadienoic acid (HODE) derivatives | The position of the hydroxyl group can provide detailed information about the reaction mechanism, including the involvement of specific enzymes or catalysts. |
| Epoxidized Fatty Acids | Epoxyoctadecenoic acid derivatives | The formation of epoxides can indicate the involvement of non-radical oxidation pathways or the presence of specific metal catalysts. |
This compound, with its specific stereochemistry, can be a particularly valuable probe for studying the stereoselectivity of oxidation reactions. By analyzing the stereochemistry of the products formed from the reaction of this compound with various substrates, researchers can gain insights into the geometry of the transition states and the influence of chiral catalysts.
Astrochemical Relevance of Organic Hydroperoxides
The study of chemistry in interstellar and planetary environments, known as astrochemistry, seeks to understand the formation of molecules in space. While the direct detection of a complex molecule like this compound in space is currently beyond our capabilities, the study of simpler organic hydroperoxides provides a foundation for understanding the potential for such molecules to exist.
Laboratory experiments simulating the conditions of interstellar ices have shown that simple organic hydroperoxides can be formed through the irradiation of ice mixtures containing water and organic precursors. nih.govresearchgate.net For example, the interaction of ionizing radiation with water-oxygen ice analogs can lead to the formation of hydrogen peroxide (H₂O₂) and even hydrogen trioxide (HOOOH). nih.govresearchgate.net These species are considered key oxidizers in prebiotic chemistry. nih.gov
The formation of these simple hydroperoxides occurs in extraterrestrial-like conditions, suggesting that the basic chemical pathways for hydroperoxide formation are viable in space. nih.govresearchgate.net It is plausible that on icy bodies such as comets and moons, where simple organic molecules are present, the same radiation-induced processes could lead to the formation of more complex organic hydroperoxides. Terpenes, the precursors to terpene hydroperoxides, are produced by plants and are a significant component of Earth's biosphere. wikipedia.org While the presence of terpenes in extraterrestrial environments has not been confirmed, the building blocks for their synthesis (isoprene units) could potentially be formed through known astrochemical pathways.
The potential astrochemical significance of this compound and other terpene hydroperoxides lies in their role as potential precursors for more complex organic molecules and as tracers for oxidative chemistry in extraterrestrial environments. Their decomposition can lead to the formation of a variety of functionalized organic molecules, contributing to the chemical complexity of interstellar and planetary environments.
| Hydroperoxide Type | Formation Pathway in Simulated Astrochemical Conditions | Potential Astrochemical Significance |
| Hydrogen Peroxide (H₂O₂) | Irradiation of water-oxygen ices. nih.govresearchgate.net | A key oxidant that can drive the formation of more complex organic molecules. Its presence is a strong indicator of oxidative chemistry. |
| Hydrogen Trioxide (HOOOH) | Irradiation of water-oxygen ices. nih.govresearchgate.net | A highly reactive oxidant that could play a role in the formation of prebiotic molecules. |
| Simple Organic Hydroperoxides | Potential formation from the irradiation of ices containing simple organic molecules and an oxygen source. | Could serve as intermediates in the formation of more complex organic molecules, including those relevant to the origins of life. |
| This compound | Hypothetical: Irradiation of ices containing menthane or related terpene precursors and an oxygen source. | If present, could be a tracer for complex organic chemistry and a source of functionalized cyclic molecules upon decomposition. |
Environmental Remediation Processes Involving Hydroperoxide Chemistry
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and soil. ttu.eescispace.combohrium.com Many AOPs rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of contaminants. ttu.eescispace.combohrium.com
One of the most common AOPs is the Fenton reaction, which involves the use of hydrogen peroxide in the presence of iron salts to produce hydroxyl radicals. scispace.combohrium.com This process is effective for the remediation of soils and groundwater contaminated with various organic pollutants. ttu.ee
While hydrogen peroxide is the most commonly used source of hydroxyl radicals in AOPs, there is growing interest in the potential use of organic hydroperoxides, such as this compound, in these processes. Organic hydroperoxides can also decompose to form reactive radicals, and their organic structure may offer advantages in certain applications. For example, the lipophilic (oil-loving) nature of the menthyl group could enhance the solubility of the hydroperoxide in non-aqueous phase liquids (NAPLs), which are a common form of subsurface contamination. This could allow for more efficient delivery of the oxidant to the contaminants.
The decomposition of this compound can be initiated by heat, UV light, or transition metal catalysts, leading to the formation of alkoxyl and peroxyl radicals. These radicals can then initiate a cascade of oxidation reactions, ultimately leading to the degradation of the target pollutants.
The table below outlines the potential application of this compound in environmental remediation, drawing parallels with established AOPs.
| Advanced Oxidation Process | Conventional Reagents | Potential Role of this compound | Potential Advantages |
| Fenton-like Reactions | Hydrogen Peroxide (H₂O₂) + Iron Salts scispace.combohrium.com | This compound could replace or supplement H₂O₂ as the oxidant. | Enhanced solubility in organic contaminants, potentially leading to more targeted and efficient degradation. |
| UV/Peroxide Oxidation | Hydrogen Peroxide (H₂O₂) + UV Light | This compound could be photolyzed by UV light to generate reactive radicals. | The terpene backbone may lead to the formation of different radical species with unique reactivity profiles. |
| Catalytic Wet Peroxide Oxidation | Hydrogen Peroxide (H₂O₂) + Solid Catalysts | This compound could be used with solid catalysts to generate radicals for pollutant degradation. | The chiral nature of this compound could potentially be exploited for stereoselective degradation of chiral pollutants. |
Further research is needed to fully explore the potential of this compound in environmental remediation. Studies investigating its degradation kinetics, the identity of the formed radical species, and its effectiveness in degrading priority pollutants are essential for evaluating its feasibility as a green chemistry tool for environmental cleanup.
Q & A
Basic Research Questions
Q. What safety protocols are critical for handling menthyl hydroperoxide in academic laboratories?
- Methodological Answer : Adopt a tiered safety approach:
- Personal Protective Equipment (PPE) : Use NIOSH/MSHA-certified respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles to prevent inhalation, skin contact, and eye exposure .
- Storage : Label containers with dates of receipt, opening, and peroxide testing. Store under inert gas (e.g., nitrogen) to minimize decomposition and peroxide accumulation. Test peroxide levels every 3 months using validated methods (e.g., test strips or iodide assays) .
- Disposal : Follow institutional EH&S guidelines for peroxide-forming chemicals. Dispose of expired or unused samples via certified hazardous waste protocols .
Q. How can researchers reliably detect and quantify peroxide levels in this compound solutions?
- Methodological Answer : Two primary methods are recommended:
- Test Strips : Use commercially available peroxide test strips (e.g., JT Baker) for rapid semi-quantitative analysis. These detect peroxide groups but are most effective for simple ethers; validate with calibration curves for this compound-specific accuracy .
- Iodometric Titration : Employ the iodide test for precise quantification. Peroxides oxidize iodide to iodine, which is titrated with sodium thiosulfate. This method is suitable for concentrations >10 ppm and requires strict control of pH and temperature .
Q. What storage conditions minimize decomposition of this compound?
- Methodological Answer :
- Temperature : Store at 2–8°C in airtight containers to reduce evaporative loss and thermal degradation .
- Inert Atmosphere : Use nitrogen or argon to purge containers, limiting oxidative side reactions .
- Stability Monitoring : Record peroxide test results on labels and track evaporation rates. Discard samples if peroxides exceed 10 ppm or after the maximum retention period (typically 6–12 months post-opening) .
Advanced Research Questions
Q. How can experimental designs investigate the decomposition kinetics of this compound under varying conditions?
- Methodological Answer :
- Kinetic Studies : Use differential scanning calorimetry (DSC) or gas chromatography (GC) to monitor decomposition rates at controlled temperatures (e.g., 25–60°C). Apply the Arrhenius equation to calculate activation energy () and pre-exponential factors.
- Solvent Effects : Compare decomposition in polar (e.g., water) vs. nonpolar solvents (e.g., hexane). Use UV-Vis spectroscopy to track absorbance changes at characteristic wavelengths (e.g., 240 nm for peroxide bonds) .
- Data Interpretation : Address contradictions by repeating trials with standardized solvent purity levels and controlling trace metal contamination, which can catalyze decomposition .
Q. What strategies resolve contradictory data on this compound’s reactivity in different solvent systems?
- Methodological Answer :
- Systematic Solvent Screening : Test reactivity in solvents with varying dielectric constants (e.g., DMSO, ethanol, toluene). Use nuclear magnetic resonance (NMR) to identify reaction intermediates and byproducts.
- Cross-Validation : Combine experimental data with computational models (e.g., DFT calculations) to predict reaction pathways. For example, model radical formation mechanisms using software like Gaussian or ORCA .
- Error Mitigation : Standardize solvent drying protocols (e.g., molecular sieves) and exclude oxygen via Schlenk techniques to reduce variability .
Q. How can computational modeling enhance experimental studies of this compound in complex systems?
- Methodological Answer :
- Mechanistic Predictions : Use kinetic modeling tools (e.g., CHEMKIN) to simulate this compound’s behavior in multi-component reactions, such as combustion or polymerization. Validate models with experimental GC-MS or FTIR data .
- Sensitivity Analysis : Identify rate-limiting steps in decomposition pathways by varying input parameters (e.g., temperature, pressure). Prioritize experimental validation of high-sensitivity steps .
- Machine Learning : Train algorithms on historical kinetic data to predict optimal reaction conditions (e.g., solvent ratios, catalysts) for desired product yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
